molecular formula C15H11N7OS B3012189 N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448046-16-9

N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Numéro de catalogue: B3012189
Numéro CAS: 1448046-16-9
Poids moléculaire: 337.36
Clé InChI: PQEMBNQAUIGLQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further linked to a 2-methylbenzo[d]thiazol-5-yl group.

Propriétés

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7OS/c1-9-18-12-6-10(2-4-13(12)24-9)19-15(23)11-3-5-14(21-20-11)22-8-16-7-17-22/h2-8H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEMBNQAUIGLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with tubulin, suggesting that this compound may also target tubulin or related proteins.

Mode of Action

It is suggested that similar compounds bind to the colchicine binding site of tubulin, which could potentially disrupt microtubule dynamics and inhibit cell division.

Result of Action

Similar compounds have been found to induce apoptosis in certain cancer cell lines, suggesting that this compound may have similar effects.

Activité Biologique

N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, focusing on anticancer properties, antimicrobial activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized with the following characteristics:

  • Molecular Formula : C17H13N5OS
  • Molecular Weight : 367.5 g/mol
  • CAS Number : 1286698-49-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzothiazole and triazole scaffolds. For instance, benzothiazole derivatives have shown promising activity against various cancer cell lines by inducing apoptosis through procaspase-3 activation.

Case Study: Procaspase-3 Activation

A study evaluated the activity of benzothiazole derivatives with a focus on their ability to activate procaspase-3 in cancer cells. The results indicated that certain derivatives exhibited significant procaspase-3 activation, leading to apoptosis in cancer cells:

CompoundProcaspase-3 Activation (%)IC50 (μM)
8j77.810
8k92.110

These findings suggest that structural features such as the presence of a benzothiazole moiety are crucial for enhancing anticancer activity through specific molecular interactions that facilitate apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has demonstrated that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. A study reported several synthesized compounds showing varying degrees of effectiveness against this pathogen:

CompoundConcentration (µg/mL)% Growth Inhibition
A625100
A750100
A8500

The minimum inhibitory concentration (MIC) for the most active compounds was determined to be around 25 µg/mL, indicating their potential as therapeutic agents against tuberculosis .

The proposed mechanisms by which N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its biological effects include:

  • Apoptosis Induction : Activation of caspases through procaspase activation leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Metal Chelation : Some derivatives have shown the ability to chelate metal ions, which is critical in disrupting enzymatic functions within pathogens .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues with Pyridazine and Triazole Moieties

6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide
  • Structure : Shares the pyridazine-carboxamide backbone but differs in substituents:
    • A cyclopropanecarboxamido group at the 6-position.
    • A methoxy-triazolylphenyl group at the 4-position.
    • Deuterated methyl (CD₃) at the carboxamide nitrogen.
  • The cyclopropane and methoxy-triazolyl groups may influence solubility and target binding compared to the methylbenzo[d]thiazol group.
  • Relevance : This compound’s crystalline form (patented in 2024) highlights the importance of structural modifications for optimizing physicochemical properties .
Talarozole (INN: Rambazole)
  • Structure : C21H23N5S, featuring a benzothiazolamine core linked to a 1,2,4-triazole via an ethyl-butyl chain.
  • Key Differences :
    • Lacks the pyridazine ring but retains the benzothiazole and triazole motifs.
    • The extended alkyl chain may affect lipophilicity and bioavailability.
  • Activity : Used for keratinization disorders (e.g., acne, psoriasis), indicating that triazole-benzothiazole hybrids have dermatological applications .

Triazole-Containing Compounds with Varied Cores

(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide
  • Structure : A dienamide with a benzo[d][1,3]dioxol group and triazole substitution.
  • Key Differences :
    • Replaces pyridazine with a dienamide chain, reducing aromaticity and rigidity.
    • The methylene dioxyl group may enhance electron density, affecting reactivity.
β-(1,2,4-Triazol-1-yl)-L-Alanine Derivatives
  • Structure: Nonproteinogenic amino acids with triazole substituents.
  • Key Differences: Amino acid backbone instead of pyridazine/benzothiazole. Act as metabolites of agrochemicals (e.g., myclobutanil), highlighting triazole’s role in biodegradation pathways .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Pyridazine 2-methylbenzo[d]thiazol-5-yl, 1H-1,2,4-triazol-1-yl Not explicitly reported -
6-(Cyclopropanecarboxamido)-4-...-pyridazine-3-carboxamide Pyridazine Cyclopropanecarboxamido, methoxy-triazolylphenyl, CD₃ Crystalline form (patented)
Talarozole Benzothiazole Ethyl-butyl chain, 1,2,4-triazole Keratinization disorders
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide Dienamide Benzo[d][1,3]dioxol, 1H-1,2,4-triazol-1-yl High thermal stability
β-(1,2,4-Triazol-1-yl)-L-Alanine Amino acid Triazolyl group Metabolite of fungicides

Research Implications and Gaps

  • Structural modifications (e.g., deuterated methyl in ) could guide optimization of the target compound’s pharmacokinetics.
  • Critical Gap : Direct biological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.